2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one
Description
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one is a phthalazinone derivative featuring a 2-methyl substitution on the phthalazinone core and a 4-phenylpiperazine-1-carbonyl moiety at the C4 position. This compound belongs to a broader class of phthalazinone-based molecules known for their diverse biological activities, including enzyme inhibition (e.g., PARP inhibitors) and receptor modulation (e.g., α1-adrenergic receptors) .
Properties
IUPAC Name |
2-methyl-4-(4-phenylpiperazine-1-carbonyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-22-19(25)17-10-6-5-9-16(17)18(21-22)20(26)24-13-11-23(12-14-24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXLXKGSMIYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphthalazin-1(2H)-one with 4-phenylpiperazine in the presence of a suitable coupling agent . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes involved in neurological pathways. This binding can modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phthalazinone core, piperazine ring, and benzyl/aryl groups. Key comparisons include:
Table 1: Structural Features of Phthalazinone Derivatives
Key Observations :
- Core Substitution : The 2-methyl group in the target compound may sterically hinder interactions with certain enzymes or receptors compared to unsubstituted analogs like Olaparib .
- Aryl Group Effects: Halogenated aryl groups (e.g., 4-fluorobenzyl in Olaparib) improve metabolic stability and target selectivity compared to non-halogenated analogs .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | 375.42 | 3.8 | <0.1 (aqueous) | |
| Olaparib | 434.46 | 2.5 | 0.3 (aqueous) | |
| 4-(4-Bromophenyl)phthalazin-1(2H)-one | 315.15 | 2.9 | <0.01 |
Key Insights :
- The target compound’s higher logP (3.8 vs.
- Halogenation (e.g., bromine in ) decreases solubility but may improve crystallinity for structural studies.
PARP Inhibition (vs. Olaparib):
- Olaparib : IC₅₀ = 1.2 nM (PARP1), clinically approved for oncology .
- The phenylpiperazine group may reduce selectivity compared to Olaparib’s cyclopropylcarbonyl group .
Receptor Modulation (vs. 4-(4-Methyl-phenyl)phthalazin-1(2H)-one):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
